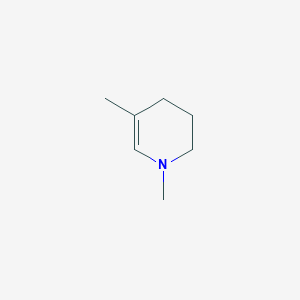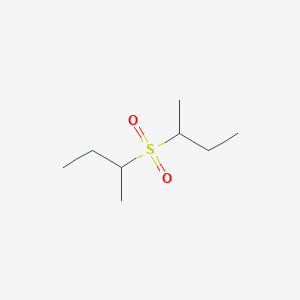
4-Amino-3-methyl-2-phenyl-1,3-thiazol-3-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-methyl-2-phenyl-1,3-thiazol-3-ium chloride is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Métodos De Preparación
The synthesis of 4-Amino-3-methyl-2-phenyl-1,3-thiazol-3-ium chloride can be achieved through several methods. One common synthetic route involves the Hantzsch thiazole synthesis, which typically includes the reaction of α-haloketones with thioamides under acidic conditions . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
4-Amino-3-methyl-2-phenyl-1,3-thiazol-3-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Aplicaciones Científicas De Investigación
4-Amino-3-methyl-2-phenyl-1,3-thiazol-3-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-methyl-2-phenyl-1,3-thiazol-3-ium chloride involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, it has been found to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
4-Amino-3-methyl-2-phenyl-1,3-thiazol-3-ium chloride can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique combination of biological activities and its potential for diverse applications in various fields .
Propiedades
Número CAS |
12083-72-6 |
|---|---|
Fórmula molecular |
C10H11ClN2S |
Peso molecular |
226.73 g/mol |
Nombre IUPAC |
3-methyl-2-phenyl-1,3-thiazol-3-ium-4-amine;chloride |
InChI |
InChI=1S/C10H11N2S.ClH/c1-12-9(11)7-13-10(12)8-5-3-2-4-6-8;/h2-7H,11H2,1H3;1H/q+1;/p-1 |
Clave InChI |
VXRNJBINHGXEPA-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=C(SC=C1N)C2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol](/img/structure/B14728872.png)



